Product packaging for Spadin (trifluoroacetate salt)(Cat. No.:)

Spadin (trifluoroacetate salt)

Cat. No.: B10829074
M. Wt: 2126.3 g/mol
InChI Key: BCQNVTHNUJMVMT-JEJDUWLBSA-N
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Description

Overview of Spadin (B612297) as a Bioactive Peptide

Spadin is a synthetically derived peptide, corresponding to a 17-amino-acid fragment of the naturally occurring sortilin propeptide. ocl-journal.orgmdpi.com Bioactive peptides, like spadin, are known to play crucial roles in intercellular communication within the nervous system. nih.gov They are derived from larger precursor proteins and can exert a wide range of biological effects. nih.gov Spadin's specific sequence allows it to interact with high affinity to the TWIK-related K+ (TREK-1) channel, a member of the two-pore domain potassium channel family. ocl-journal.orgnih.gov This interaction is central to its function and distinguishes it as a novel tool in neuropharmacology. ocl-journal.org

Significance of Spadin in Central Nervous System Modulation

The significance of spadin in the central nervous system (CNS) stems from its targeted inhibition of the TREK-1 channel. nih.gov TREK-1 channels are widely expressed in the brain and are involved in setting the resting membrane potential of neurons, thereby regulating their excitability. ocl-journal.org By blocking these channels, spadin can effectively modulate neuronal activity. nih.gov This has profound implications for conditions where neuronal function is dysregulated, such as in major depressive disorder. ocl-journal.orgocl-journal.org Research has shown that the deletion of the gene for TREK-1 in animal models results in a phenotype resistant to depression, mimicking the effects of antidepressant treatments. nih.gov Spadin, by antagonizing TREK-1, offers a pharmacological approach to achieve similar effects. ocl-journal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C98H143F3N26O24 B10829074 Spadin (trifluoroacetate salt)

Properties

Molecular Formula

C98H143F3N26O24

Molecular Weight

2126.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C96H142N26O22.C2HF3O2/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55;3-2(4,5)1(6)7/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103);(H,6,7)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-;/m0./s1

InChI Key

BCQNVTHNUJMVMT-JEJDUWLBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Discovery and Biological Derivation of Spadin

Identification as a Sortilin-Derived Peptide

The journey to identifying spadin (B612297) began with research into the protein partners of the two-pore domain potassium channel TREK-1 (K2P2.1). ocl-journal.orgocl-journal.org Scientists identified the sortilin receptor as a protein that interacts with and regulates the function of the TREK-1 channel. ocl-journal.orgocl-journal.org Sortilin and TREK-1 are co-expressed in cerebral regions relevant to depression, and their interaction was confirmed through co-immunoprecipitation experiments in both cell lines and cortical neurons. nih.govocl-journal.org

Sortilin is a type-1 membrane protein that is synthesized as an inactive precursor, prosortilin. ocl-journal.orgnih.gov The maturation of this precursor involves the cleavage and release of a 44-amino acid propeptide from its N-terminus. ocl-journal.orgocl-journal.org This naturally occurring 44-residue peptide is known as the sortilin propeptide (PE). frontiersin.orgnih.gov

Spadin itself is a 17-amino acid peptide that was designed based on the sequence of this endogenous sortilin propeptide. nih.gov Specifically, it corresponds to amino acids 12-28 of the full-length human sortilin propeptide. caymanchem.com Research demonstrated that spadin binds with high affinity to the TREK-1 channel, identifying it as a potent and specific inhibitor. nih.govphoenixbiotech.net

Key Proteins and Peptides in Spadin's DerivationDescription
Sortilin (NTSR3) A type-1 membrane protein that acts as a sorting receptor and interacts with the TREK-1 channel. ocl-journal.orgocl-journal.orgresearchgate.net
Prosortilin The inactive precursor form of sortilin. ocl-journal.orgfrontiersin.org
Sortilin Propeptide (PE) A 44-amino acid peptide cleaved from prosortilin during its maturation. ocl-journal.orgfrontiersin.org
Spadin A 17-amino acid synthetic peptide derived from the sortilin propeptide, which acts as a TREK-1 channel inhibitor. nih.govnih.gov
TREK-1 Channel A two-pore domain potassium channel identified as a therapeutic target; it is inhibited by spadin. ocl-journal.orgfrontiersin.org

Processing and Release Mechanisms of Sortilin-Derived Peptides

The generation of the endogenous peptide from which spadin is derived is a multi-step process involving post-translational modification of the sortilin receptor. nih.gov

Sortilin is initially synthesized as prosortilin. ocl-journal.orgplos.org This precursor form travels to the late compartments of the Golgi apparatus. ocl-journal.orgocl-journal.orgphoenixbiotech.net Within the trans-Golgi Network, the enzyme furin, a proprotein convertase, mediates the cleavage of prosortilin. ocl-journal.orgnih.govwindows.netfrontiersin.org This enzymatic action precisely removes the 44-residue N-terminal propeptide (Gln1-Arg44). ocl-journal.orgocl-journal.org

The cleavage and subsequent release of this propeptide are critical for the sortilin receptor to become fully functional, enabling it to bind its various ligands. phoenixbiotech.netwindows.net The released propeptide, a naturally secreted peptide, can be detected in the bloodstream. frontiersin.orgplos.org This propeptide sterically hinders ligands from accessing binding sites on prosortilin, and its removal is a prerequisite for the receptor's activity. phoenixbiotech.netwindows.net The process ensures that the mature sortilin is capable of its diverse sorting and signaling functions. nih.govfrontiersin.org

Processing StepLocationKey EnzymeProduct(s)
Synthesis Endoplasmic Reticulum-Prosortilin
Maturation/Cleavage Late Golgi Apparatus / Trans-Golgi NetworkFurinMature Sortilin Receptor, Sortilin Propeptide (PE)
Release Post-Golgi-Secreted Sortilin Propeptide (PE)

Molecular and Cellular Mechanisms of Spadin Action

Modulation of Two-Pore Domain Potassium Channels (TREK-1/K2P2.1)

The principal molecular target of spadin (B612297) is the two-pore domain potassium (K2P) channel known as TREK-1 (TWIK-related K+ channel 1), encoded by the KCNK2 gene. mdpi.comnih.gov Spadin acts as a potent and specific blocker of this channel, which plays a crucial role in setting the resting membrane potential and regulating neuronal excitability. mdpi.comnih.govresearchgate.net

Concentration-Dependent Biphasic Effects on TREK-1 Activity

The inhibitory action of spadin on TREK-1 channels is concentration-dependent. ocl-journal.orgmdpi.com Dose-response experiments have determined an IC50 value of approximately 70.7 nM for the inhibition of arachidonic acid-stimulated TREK-1 currents at 0 mV. plos.orgocl-journal.orgnih.gov In cultured astrocytes, spadin was found to reduce both outward and inward K+ currents in a dose-dependent manner, with a calculated IC50 value of 54.65 nM. mdpi.com This inhibition of K+ currents leads to a depolarization of the astrocyte membrane potential. mdpi.com

Interestingly, some research suggests a nuanced, state-dependent interaction. While spadin effectively blocks TREK-1 channels pre-activated by arachidonic acid, it appears to have no significant effect on the basal, unstimulated channel activity. frontiersin.org This indicates that spadin's inhibitory action may be dependent on the conformational state of the TREK-1 channel.

Downstream Signaling Pathways and Cellular Responses

Cyclic AMP Response Element-Binding Protein (CREB) Activation

A significant downstream effect of spadin is the activation of the transcription factor cAMP response element-binding protein (CREB). nih.govocl-journal.org Subchronic treatment with spadin has been shown to enhance the phosphorylation of CREB in the hippocampus. nih.govnih.gov This is a critical finding, as CREB activation is considered a key marker of antidepressant action. nih.govocl-journal.org Following a 4-day treatment with spadin, a significant increase in the number of phosphorylated CREB (pCREB) positive cells is observed in the subgranular zone (SGZ) of the hippocampus. researchgate.netresearchgate.net Western blot analysis confirms that spadin stimulates the phosphorylation of CREB without altering the total amount of CREB protein. researchgate.net This rapid activation of CREB by spadin is noteworthy, as traditional antidepressants often require several weeks of treatment to produce a similar effect. ocl-journal.orgocl-journal.org

Regulation of Neurogenesis-Related Signaling Cascades

Spadin has been demonstrated to promote adult neurogenesis, a process tightly linked to antidepressant effects and cognitive function. mdpi.comocl-journal.org A 4-day treatment with spadin significantly increases the number of newly born cells, identified by the incorporation of BrdU, in the dentate gyrus of the mouse hippocampus. nih.govresearchgate.net A large percentage (85%) of these new cells also express doublecortin (DCX), a marker for immature neurons. ocl-journal.orgnih.gov This pro-neurogenic effect is observed much more rapidly than with conventional antidepressants like fluoxetine (B1211875). nih.gov The activation of CREB is thought to be a key upstream regulator of this spadin-induced neurogenesis. nih.gov In addition to promoting the birth of new neurons, spadin has been shown to increase the mRNA and protein expression of synaptogenic markers like PSD-95 and synaptophysin, suggesting a role in synaptic plasticity and maturation. mdpi.com

Receptor Interactions Beyond Ion Channels

Putative Cross-Talk with Serotonin (B10506) 5-HT4 Receptors

Spadin's influence extends to the serotonergic system, a key target for many traditional antidepressants. Studies have shown that spadin enhances serotonin (5-HT) neurotransmission. mdpi.commedchemexpress.com This effect is mediated through the medial prefrontal cortex (mPFC), as the increase in 5-HT neuron firing rate induced by spadin is eliminated when the mPFC is lesioned. nih.govresearchgate.net

Interestingly, the stimulation of 5-HT4 receptors, a subtype known to be involved in mood regulation, also increases the firing rate of 5-HT neurons in a manner dependent on the mPFC. nih.govresearchgate.netnih.gov However, the interaction between spadin and 5-HT4 receptors is not straightforward. When spadin was administered concurrently with the 5-HT4 receptor agonist RS 67333, it paradoxically led to a reduction in 5-HT neuron firing. nih.govresearchgate.net This unexpected outcome suggests that the combination may induce a state of depolarization block in serotonergic neurons. nih.gov The mechanisms underlying the effects of spadin and the 5-HT4 agonist RS 67333 are considered to be additive and independent of each other. nih.govresearchgate.net This indicates that while both pathways converge on the regulation of serotonergic activity, they do so through distinct, parallel mechanisms without one directly occluding the other.

Table 1: Summary of Spadin's Interaction with the Serotonergic System
Compound/ActionTarget/SystemObserved EffectReference
Spadin5-HT Neuron Firing Rate113% increase. nih.govresearchgate.net nih.govresearchgate.net
Spadin + mPFC Lesion5-HT Neuron Firing RateAbolished the increase in firing rate. nih.govresearchgate.net nih.govresearchgate.net
RS 67333 (5-HT4 Agonist)5-HT Neuron Firing RateIncreased impulse flow. nih.gov nih.gov
Spadin + RS 673335-HT Neuron Firing RateParadoxical reduction in firing (depolarization block). nih.govresearchgate.net nih.govresearchgate.net

Interplay with Metabotropic Glutamate (B1630785) Receptors (mGluR2/3)

A more direct and dependent interaction has been identified between spadin and the group II metabotropic glutamate receptors, mGluR2 and mGluR3. nih.gov These receptors are typically found presynaptically, where their activation by glutamate leads to an inhibition of further neurotransmitter release, acting as autoreceptors. nih.govfrontiersin.orgmdpi.com They are G-protein coupled receptors that negatively regulate adenylyl cyclase activity. nih.govuniprot.org

Research demonstrates that spadin's mechanism is critically dependent on its interaction with the mGluR2/3 system. nih.gov The administration of LY 341495, a potent mGluR2/3 antagonist, was found to completely block the antidepressant-like effects of spadin. nih.govresearchgate.net This occlusion suggests that spadin's ability to inhibit TREK-1 channels and subsequently modulate neuronal activity is contingent upon the functional state of mGluR2/3 receptors. nih.gov The prevailing hypothesis is that spadin's effects rely on mPFC TREK-1 channels that are functionally coupled to mGluR2/3 receptors. nih.govresearchgate.net This finding positions spadin as a significant tool for investigating the "glutamatergic path" in the development of rapid-acting antidepressants. nih.govresearchgate.net This interplay was further supported by in vitro calcium imaging studies using cultured cortical neurons. nih.gov

Table 2: Summary of Spadin's Interaction with the Glutamatergic System
Compound/ActionTarget/SystemObserved EffectReference
Blockade of mGluR2/3 Receptors5-HT Neuron Firing RateActivated 5-HT impulse flow. nih.gov nih.gov
LY 341495 (mGluR2/3 Antagonist) + SpadinEffect of SpadinOccluded (blocked) the effect of spadin. nih.govresearchgate.net nih.govresearchgate.net
Spadin's MechanismDependence on mGluR2/3Likely depends on mPFC TREK-1 channels coupled to mGluR2/3 receptors. nih.govresearchgate.net nih.govresearchgate.net

Pre Clinical Efficacy and Therapeutic Potential in Disease Models

Antidepressant-like Effects in Animal Models of Depression

Spadin (B612297) has demonstrated notable antidepressant-like effects in multiple rodent models of depression. Its mechanism of action, primarily through the inhibition of the TREK-1 channel, presents a novel approach compared to traditional antidepressant medications.

The antidepressant potential of spadin has been substantiated through a variety of behavioral tests that are predictive of antidepressant efficacy in humans. In several studies, administration of spadin to mice resulted in a significant reduction in immobility time in the Forced Swim Test (FST) and the Tail Suspension Test (TST) nih.gov. These tests are widely used to screen for antidepressant activity, with reduced immobility being indicative of an antidepressant-like effect. The magnitude of this effect was found to be comparable to that of the selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875) frontiersin.org.

Furthermore, in the Novelty Suppressed Feeding (NSF) test, a paradigm sensitive to chronic antidepressant treatment, mice treated with spadin for a shorter duration of four days exhibited a significantly decreased latency to feed compared to saline-treated animals nih.govfrontiersin.org. This rapid onset of action is a noteworthy characteristic of spadin, as most conventional antidepressants require several weeks of treatment to produce a therapeutic effect nih.gov. Additionally, spadin has shown efficacy in the chronic mild stress and learned helplessness models of depression nih.gov.

Behavioral TestAnimal ModelKey FindingReference
Forced Swim Test (FST)MiceReduced immobility time, comparable to fluoxetine. nih.govfrontiersin.org
Tail Suspension Test (TST)MiceDecreased immobility, indicating antidepressant-like effects. nih.gov
Novelty Suppressed Feeding (NSF)MiceReduced latency to feed after a 4-day treatment. nih.govfrontiersin.org
Chronic Mild Stress (CMS)MiceDemonstrated antidepressant efficacy. nih.gov
Learned HelplessnessMiceShowed antidepressant-like activity. nih.gov

The antidepressant effects of spadin are closely linked to its ability to modulate neural activity in brain regions critical for mood regulation. By blocking TREK-1 channels, spadin leads to neuronal depolarization and increased neuronal excitability. A key area of interest is the dorsal raphe nucleus (DRN), the primary source of serotonin (5-HT) in the forebrain. In vivo electrophysiological studies have demonstrated that spadin administration increases the firing rate of 5-HT neurons in the DRN of mice nih.govresearchgate.net. This is significant because a direct facilitation of 5-HT neuron firing is thought to be a requirement for a faster onset of antidepressant action frontiersin.org.

Spadin's influence extends to the hippocampus, a brain region implicated in both depression and the therapeutic action of antidepressants. Treatment with spadin has been shown to induce the phosphorylation of the cAMP response element-binding protein (CREB) in the hippocampus, a key transcription factor involved in neurogenesis and neuronal plasticity researchgate.net. Furthermore, spadin treatment has been observed to increase neurogenesis in the dentate gyrus of the hippocampus researchgate.net. The interaction of spadin with the medial prefrontal cortex (mPFC)-DRN serotonergic pathway has also been investigated, suggesting that spadin's effects on 5-HT neuron firing are modulated by this cortical region nih.gov.

Neuroprotective Capacities in Models of Neurological Injury

Beyond its antidepressant properties, emerging evidence suggests that spadin and its analogs possess neuroprotective capabilities. These effects are largely attributed to the modulation of the TREK-1 channel, which plays a role in neuronal survival and death pathways.

The role of the TREK-1 channel in cerebral ischemia is complex, with studies suggesting both protective and detrimental roles depending on the specific ischemic model. However, a study utilizing a short analog of spadin, known as mini-spadin, has provided direct evidence for a neuroprotective effect in a mouse model of focal ischemia nih.gov. In this study, low doses of mini-spadin, which activate TREK-1, were administered following the onset of ischemia. This treatment was found to reduce the deleterious consequences of the stroke nih.gov. The activation of TREK-1 is thought to be neuroprotective by hyperpolarizing neurons, thereby reducing excitotoxicity, a major contributor to ischemic cell death nih.gov.

The neuroprotective effects of spadin's analog, mini-spadin, have been observed in the context of dopaminergic neurons, which are particularly vulnerable in conditions such as Parkinson's disease and can also be affected by ischemic events. In a mouse model of focal ischemia, treatment with mini-spadin was shown to prevent the delayed degeneration of dopaminergic neurons in the substantia nigra nih.gov. This finding suggests a potential therapeutic role for spadin-related compounds in conditions characterized by dopaminergic cell loss. The mechanism is likely linked to the modulation of TREK-1 channels, which can influence neuronal survival pathways.

In the same mouse model of focal ischemia, treatment with mini-spadin demonstrated significant improvements in functional outcomes. The study reported that mini-spadin improved both motor and cognitive deficits that were induced by the ischemic injury nih.gov. This suggests that the neuroprotective effects of spadin analogs translate into tangible behavioral and functional recovery. The improvement in these deficits is likely a consequence of the attenuated neural damage and the preservation of neuronal integrity in critical brain regions.

CompoundDisease ModelKey Neuroprotective and Functional OutcomesReference
Mini-spadinMouse model of focal ischemiaAttenuated ischemia-induced neural damage. nih.gov
Mini-spadinMouse model of focal ischemiaPrevented delayed dopaminergic degeneration in the substantia nigra. nih.gov
Mini-spadinMouse model of focal ischemiaImproved motor and cognitive ischemia-induced deficits. nih.gov

Promotion of Neural Plasticity and Brain Remodeling

Spadin (trifluoroacetate salt) has demonstrated significant potential in modulating neural plasticity, the brain's intrinsic ability to reorganize its structure, function, and connections in response to experience. This capacity for remodeling is fundamental to learning, memory, and recovery from injury, and its impairment is implicated in various neurological and psychiatric disorders. The therapeutic potential of Spadin in this domain is primarily linked to its action as an antagonist of the two-pore domain potassium (K2P) channel, TREK-1. nih.gov By inhibiting TREK-1, a channel involved in regulating neuronal excitability, Spadin initiates downstream signaling cascades that foster an environment conducive to structural and functional changes within neural circuits. nih.govresearchgate.net Pre-clinical studies have focused on two critical aspects of this plasticity: the generation of new neurons (neurogenesis) and the formation and strengthening of synaptic connections (synaptogenesis and synaptic plasticity).

Stimulation of Adult Neurogenesis

One of the key findings in pre-clinical research is Spadin's ability to rapidly stimulate adult neurogenesis, particularly within the hippocampus. nih.gov The hippocampus, a brain region crucial for learning and memory, is one of the few areas where the generation of new neurons persists throughout life. Chronic antidepressant treatments are known to enhance neurogenesis in the subgranular zone of the dentate gyrus, but this effect typically requires several weeks of administration. nih.gov In contrast, studies in mouse models have shown that treatment with Spadin induces a significant increase in hippocampal neurogenesis within a much shorter timeframe. nih.govnih.gov

A 4-day intravenous treatment with Spadin was found to robustly enhance the proliferation of new neurons in the dentate gyrus of mice. researchgate.netnih.gov This effect was visualized and quantified by tracking the incorporation of Bromodeoxyuridine (BrdU), a marker for newly synthesized DNA, into dividing cells. The number of BrdU-positive cells in the hippocampus of Spadin-treated mice was significantly higher than in saline-treated controls. researchgate.net

This pro-neurogenic effect is closely associated with the activation of the transcription factor cAMP response element-binding protein (CREB). nih.gov The phosphorylation of CREB is a critical step in activating genes that regulate neuronal survival, differentiation, and plasticity, and is considered a key marker of effective antidepressant action. nih.gov Following a 4-day treatment, Spadin was shown to cause a substantial increase in the levels of phosphorylated CREB (pCREB) in the hippocampus, suggesting that the stimulation of neurogenesis is mediated, at least in part, through the activation of this signaling pathway. nih.gov

Table 1: Effect of Spadin on Hippocampal Neurogenesis in Mice After 4 Days of Treatment
Treatment GroupObservationKey Findings
Saline (Control)Baseline level of cell proliferation.Represents the normal rate of neurogenesis in the adult mouse hippocampus.
SpadinSignificant increase in BrdU-labeled cells in the dentate gyrus. researchgate.netDemonstrates a rapid and potent pro-neurogenic effect compared to control. researchgate.net
FluoxetineIncrease in BrdU-labeled cells. researchgate.netSpadin's effect on neurogenesis is comparable to that of established antidepressants like Fluoxetine over the same short-term treatment period. researchgate.net

Enhancement of Synaptogenesis and Synaptic Plasticity

Beyond generating new neurons, Spadin also promotes the formation, maturation, and strengthening of the connections between them. This process, known as synaptogenesis, is vital for establishing functional neural circuits. Research indicates that Spadin positively influences synaptic plasticity by increasing the expression of key synaptic proteins and promoting the structural maturation of dendritic spines. nih.gov

Upregulation of Synaptic Markers: In both in vitro cultures of cortical neurons and in vivo mouse models, Spadin treatment has been shown to enhance the mRNA expression and protein levels of critical synaptic markers. nih.gov These include the Post-Synaptic Density protein 95 (PSD-95), a scaffolding protein essential for the stability and function of excitatory synapses, and Synapsin, a protein involved in regulating neurotransmitter release from the presynaptic terminal. The coordinated increase of both pre- and post-synaptic components suggests a comprehensive effect on synapse formation and function. nih.gov

Promotion of Dendritic Spine Maturation: Dendritic spines are small protrusions on dendrites that receive most excitatory inputs in the brain. Their shape and size are closely linked to synaptic strength and stability. nih.govresearchgate.net Immature spines are typically thin and highly motile, while mature spines are larger, with a "mushroom" shape, and form stronger, more stable synaptic connections. Spadin treatment has been observed to significantly increase the proportion of mature mushroom-type spines on cortical neurons. nih.gov This structural change indicates a shift towards more stable and efficacious synaptic transmission, a cellular correlate of long-term potentiation (LTP) and memory formation. nih.govresearchgate.net

Induction of Brain-Derived Neurotrophic Factor (BDNF): The effects of Spadin on synaptogenesis are also linked to its ability to rapidly increase the expression and protein levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. nih.gov BDNF is a neurotrophin that plays a pivotal role in neuronal survival, growth, and the regulation of synaptic plasticity, making it a key mediator of the therapeutic effects of many antidepressants.

Table 2: Effects of Spadin on Markers of Synaptogenesis and Synaptic Plasticity
ParameterExperimental ModelObserved Effect of SpadinImplication
PSD-95 ExpressionIn vitro (cortical neurons) & In vivo (mouse hippocampus)Increased mRNA and protein levels. nih.govEnhancement of post-synaptic structure and stability.
Synapsin ExpressionIn vitro (cortical neurons) & In vivo (mouse hippocampus)Increased mRNA and protein levels. nih.govPotentiation of pre-synaptic function.
Dendritic Spine MorphologyIn vitro (cortical neurons)Increased proportion of mature "mushroom" spines. nih.govStrengthening of synaptic connections and enhanced synaptic plasticity.
BDNF ExpressionIn vivo (mouse hippocampus)Rapid increase in mRNA and protein levels. nih.govPromotion of a cellular environment that supports neuronal growth and synaptic remodeling.

Structure Activity Relationships and Analog Development for Spadin

Identification of Key Amino Acid Residues for Biological Activity

The development of spadin (B612297) was guided by structure-function studies of the 44-amino-acid sortilin propeptide (PE). nih.govnih.gov Initial research demonstrated that the full propeptide (Gln1-Arg44) could bind to the mature sortilin receptor with high affinity. nih.gov Subsequent studies aimed to identify the minimal sequence required for this activity. It was found that a truncated version of the peptide, Gln1-Arg28, was as effective in binding activity as the full-length propeptide. nih.govocl-journal.org In contrast, a shorter fragment, Gln1-Arg16, exhibited very low affinity, indicating that the crucial residues for activity were located within the C-terminal portion of the Gln1-Arg28 sequence. nih.govocl-journal.org

Based on these findings, spadin was designed to encompass the Ala12-Arg28 sequence of the propeptide. nih.govresearchgate.net This design specifically retained the 17-28 amino acid sequence, which was deemed critical, and included the 12-16 sequence (APLRP) to provide conformational stress, thought to be important for maintaining the peptide's active structure. nih.govocl-journal.org

Further studies into spadin's structure have explored the role of specific residues. For instance, analogs have been created where the three glycine (B1666218) residues in the spadin sequence were substituted with alanine (B10760859) residues. researchgate.net These modifications aimed to investigate the impact of residue flexibility on the peptide's ability to inhibit the TREK-1 channel and exert its antidepressant effects. researchgate.net

Design and Characterization of Spadin Analogs (e.g., Mini-Spadin)

Efforts to improve upon the natural spadin peptide, particularly its in vivo stability which lasts less than 7 hours, led to the design and characterization of several analogs. nih.govresearchgate.net A significant breakthrough was the development of a shortened 7-amino-acid peptide, PE 22-28, which has been referred to as "mini-spadin". nih.govwalshmedicalmedia.com This analog was designed based on an analysis of spadin's degradation products in blood. nih.gov

Other strategies to enhance stability and efficacy included the development of retro-inverso (RI) analogs. nih.gov In RI peptides, the sequence of amino acids is reversed, and the chirality of each amino acid is inverted from the L-form to the D-form. This modification is known to increase resistance to enzymatic degradation while potentially maintaining biological activity. Two such RI analogs, designated Analog 3 (Ac-RI-PE 12-28) and Analog 8 (Ac-RI-PE 1-28), were synthesized and evaluated. researchgate.net

Additional modifications have included:

Glycine Substitution: Creating analogs where glycine residues were replaced by alanine (Analog 13) to alter peptide flexibility. researchgate.net A retro-inverso version of this substituted peptide (Analog 14) was also created. researchgate.net

Cyclization: Introducing a cyclized structure (Analogs 15 and 16) to constrain the peptide's conformation and potentially improve its interaction with the TREK-1 channel and its stability. researchgate.net

These analogs were characterized for their ability to block TREK-1 channels, their stability, and their antidepressant-like effects in animal models. nih.govnih.gov For example, mini-spadin (PE 22-28) and its derivatives were shown to induce neurogenesis and enhance synaptogenesis, similar to the parent compound. nih.govwalshmedicalmedia.com

Analog NameDescriptionReference
Spadin (PE 12-28)Original 17-amino-acid peptide derived from sortilin propeptide. mdpi.comnih.gov
Mini-Spadin (PE 22-28)Shortened 7-amino-acid peptide designed from spadin's degradation products. nih.govwalshmedicalmedia.com
Analog 3 (Ac-RI-PE 12-28)Retro-inverso analog of spadin. researchgate.net
Analog 8 (Ac-RI-PE 1-28)Retro-inverso analog of a longer propeptide fragment. researchgate.net
Analog 13Spadin analog with three glycine residues replaced by alanine. researchgate.net
Analog 14Retro-inverso of Analog 13. researchgate.net

Comparative Analysis of Spadin and Analog Potency and Specificity

Comparative studies have demonstrated that several of the engineered analogs possess significantly improved potency and stability compared to the original spadin peptide. Spadin itself is a potent TREK-1 channel blocker, with reported IC50 values (the concentration required to inhibit 50% of the channel's activity) ranging from 10 nM to 71 nM in various assays. nih.govmedchemexpress.comtocris.comiscabiochemicals.com

The shortened analog, mini-spadin (PE 22-28), showed a dramatic increase in potency. In patch-clamp studies on cells expressing human TREK-1 channels, mini-spadin displayed an IC50 of 0.12 nM, making it approximately 333 to 400 times more potent than spadin (which had an IC50 of 40-60 nM in the same studies). nih.govwalshmedicalmedia.comgoogle.com

The retro-inverso analogs also exhibited enhanced affinity for the TREK-1 channel. Analog 3 and Analog 8 had IC50 values of 11.5 nM and 9.95 nM, respectively, compared to spadin's IC50 of 56.39 nM in the same experimental setup. researchgate.net Furthermore, the in vivo action of these analogs was significantly extended; for example, the biological half-life of spadin was found to be around 6 hours, whereas the effects of its analogs were observed for much longer. nih.gov Mini-spadin and its derivatives showed an action duration of up to 23 hours. nih.govresearchgate.net

Regarding specificity, spadin is noted for its selective action. It specifically antagonizes the activation of TREK-1 channels by arachidonic acid and does not affect the channel's basal activity. frontiersin.org The developed analogs were also designed and tested to retain this specificity for the TREK-1 channel. nih.govnih.gov For instance, mini-spadin was reported to have better specificity and affinity for the TREK-1 channel compared to spadin. nih.gov

CompoundReported IC50 for TREK-1 InhibitionReference
Spadin10 nM nih.govmedchemexpress.com
Spadin71 nM tocris.comiscabiochemicals.com
Spadin40 - 60 nM nih.govresearchgate.net
Spadin56.39 nM researchgate.net
Mini-Spadin (PE 22-28)0.12 nM nih.govgoogle.com
Analog 3 (Ac-RI-PE 12-28)11.5 nM researchgate.net
Analog 8 (Ac-RI-PE 1-28)9.95 nM researchgate.net

Advanced Methodological Approaches in Spadin Research

Electrophysiological Techniques for Ion Channel Current Recording

Electrophysiological studies have been fundamental in demonstrating the direct interaction of Spadin (B612297) with the TWIK-related potassium channel-1 (TREK-1). Researchers have employed whole-cell patch-clamp recordings to measure ion channel activity in various preparations. These studies have shown that Spadin efficiently blocks the activity of the TREK-1 channel. nih.govnih.gov This inhibitory effect has been observed in different cellular contexts, including COS-7 cells, cultured hippocampal pyramidal neurons, and CA3 hippocampal neurons within brain slices. nih.govnih.govresearchgate.net

Notably, the blocking action of Spadin on TREK-1 channels has been characterized with a specific affinity. Spadin binds to the TREK-1 channel with an affinity of 10 nM. nih.govnih.gov Further investigations have revealed that Spadin acts as a selective antagonist for the arachidonic acid (AA) activation of TREK-1 channels, suggesting a state-dependent binding mechanism rather than a direct pore block. nih.gov In addition to TREK-1, the specificity of Spadin has been highlighted by its lack of effect on other related potassium channels, such as TREK-2. nih.gov

The functional consequence of this channel blockade at a network level has been demonstrated through in vivo electrophysiology. Spadin administration leads to an increase in the firing rate of 5-HT (serotonin) neurons in the Dorsal Raphe Nucleus, a key area in the regulation of mood. nih.govnih.gov

PreparationTechniqueKey Finding
COS-7 CellsWhole-cell patch clampEfficient blockage of TREK-1 activity
Cultured hippocampal pyramidal neuronsWhole-cell patch clampEfficient blockage of TREK-1 activity
CA3 hippocampal neurons in brain slicesWhole-cell patch clampEfficient blockage of TREK-1 activity
Mouse Dorsal Raphe NucleusIn vivo electrophysiologyIncreased firing rate of 5-HT neurons

In Vivo Behavioral Assays for Neuropsychiatric and Neurological Phenotyping

A battery of in vivo behavioral assays has been crucial in establishing the antidepressant-like phenotype induced by Spadin. These tests, conducted primarily in mouse models, are designed to assess behaviors analogous to depressive symptoms in humans. The administration of Spadin has been shown to produce a resistance to depression-like behaviors, similar to what is observed in mice with a genetic deletion of the TREK-1 channel. nih.govnih.gov

Commonly used behavioral paradigms in Spadin research include:

Forced Swim Test (FST): This test measures the immobility time of mice when placed in an inescapable cylinder of water. Spadin-treated mice exhibit a significant reduction in immobility time, which is interpreted as an antidepressant-like effect. nih.gov

Tail Suspension Test (TST): Similar to the FST, this assay assesses despair-like behavior by measuring the time a mouse remains immobile when suspended by its tail. Spadin also reduces immobility in this test. nih.gov

Chronic Mild Stress Test (CMST): This model exposes animals to a series of unpredictable, mild stressors over a prolonged period to induce a depressive-like state. Spadin has demonstrated efficacy in reversing the behavioral deficits induced by chronic stress. nih.gov

Learned Helplessness (LH): In this paradigm, animals are exposed to inescapable stress, which can lead to a failure to escape a subsequent escapable stressor. Spadin has been shown to prevent or reverse this learned helplessness behavior. nih.gov

Novelty Suppressed Feeding (NSF): This test measures the latency to eat in a novel environment, which is increased by anxiety and chronic stress. Spadin treatment has been found to decrease this latency. nih.gov

These behavioral studies have consistently demonstrated the potent and rapid-acting antidepressant properties of Spadin. nih.govulysseus.eu

Behavioral AssayPhenotype MeasuredEffect of Spadin
Forced Swim Test (FST)Despair-like behaviorReduced immobility
Tail Suspension Test (TST)Despair-like behaviorReduced immobility
Chronic Mild Stress Test (CMST)Anhedonia, anxiety-like behaviorReversal of stress-induced deficits
Learned Helplessness (LH)Passive copingPrevention/reversal of helplessness
Novelty Suppressed Feeding (NSF)Anxiety-like behaviorDecreased latency to feed

Molecular and Cellular Biology Techniques for Pathway Elucidation

To unravel the molecular mechanisms underlying Spadin's effects, researchers have utilized a variety of molecular and cellular biology techniques. These approaches have been critical in identifying the direct molecular target of Spadin and in elucidating the downstream signaling pathways it modulates.

Quantitative Gene Expression and Protein Abundance Analysis

A key finding from molecular studies is the interaction between the neurotensin receptor 3 (NTSR3/Sortilin) and the TREK-1 channel. Immunoprecipitation experiments using COS-7 cells and cortical neurons co-expressing both proteins have demonstrated a physical association between NTSR3/Sortilin and TREK-1. nih.govnih.gov

Furthermore, the impact of Spadin on intracellular signaling cascades has been investigated through protein abundance analysis. A significant finding is that treatment with Spadin enhances the phosphorylation of the CREB (cAMP response element-binding) protein in the hippocampus. nih.govnih.gov Phosphorylation of CREB is a well-established marker of neuronal activity and is considered a key event in the mechanism of action of chronic antidepressant treatments. nih.govnih.gov The ability of Spadin to induce this effect after a relatively short treatment period underscores its rapid onset of action. nih.govnih.gov

To quantify the levels of Spadin or its propeptide in biological samples, a bead-based non-radioactive and homogenous proximity assay known as AlphaLISA® (Amplified Luminescent Proximity Homogenous Assay) has been developed. nih.gov This technology has been successfully used for dosing the propeptide in the serum of mice. nih.gov

Immunocytochemistry and Histological Analysis of Neural Structures

Immunocytochemistry and histological techniques have been employed to visualize the localization of proteins relevant to Spadin's mechanism of action within neural structures. These studies have revealed that TREK-1 and NTSR3/Sortilin are colocalized in mouse cortical neurons. nih.govnih.gov This colocalization provides a spatial basis for the observed physical interaction between the two proteins and supports the hypothesis that NTSR3/Sortilin may play a role in modulating TREK-1 function.

Moreover, histological analyses have been instrumental in demonstrating the effects of Spadin on neurogenesis. Chronic treatment with many conventional antidepressants is known to increase adult hippocampal neurogenesis, a process believed to contribute to their therapeutic effects. Studies have shown that a 4-day treatment with Spadin is sufficient to enhance neurogenesis in the hippocampus. nih.govnih.gov This finding further solidifies the antidepressant profile of Spadin and suggests a role in promoting structural plasticity in the brain.

Ex Vivo Brain Slice Electrophysiology and Cellular Imaging

Ex vivo brain slice preparations offer a valuable platform for studying the effects of Spadin on neuronal function in a more intact and physiologically relevant context than cultured cells. springernature.comnih.govcreative-biolabs.comyoutube.comtechnologynetworks.com This technique allows for the maintenance of the local neuronal circuitry, enabling the investigation of synaptic transmission and plasticity.

As mentioned earlier, electrophysiological recordings in acute hippocampal slices have been crucial in confirming the inhibitory effect of Spadin on TREK-1 channels in CA3 pyramidal neurons. nih.govnih.govresearchgate.net This ex vivo approach provides direct evidence of Spadin's action in a key brain region implicated in mood regulation and cognition.

Future Directions and Emerging Research Avenues for Spadin Trifluoroacetate Salt

Comprehensive Mapping of Spadin-Regulated Signaling Networks

Current research has established that Spadin's blockade of TREK-1 channels leads to downstream cellular effects, most notably the phosphorylation of the cAMP response element-binding protein (CREB) and the promotion of hippocampal neurogenesis. nih.govtocris.com These outcomes are considered crucial markers for antidepressant efficacy. nih.gov However, the signaling pathways connecting the initial TREK-1 inhibition at the cell membrane to these nuclear and cellular changes are not fully elucidated.

Future research must focus on a comprehensive, unbiased mapping of the signaling networks regulated by Spadin (B612297). The inhibition of TREK-1 is expected to cause membrane depolarization, which in turn can activate a cascade of voltage-sensitive enzymes and channels, initiating multiple downstream pathways. Techniques such as high-sensitivity phosphoproteomics can be employed to identify system-wide changes in protein phosphorylation in response to Spadin treatment. nih.govnih.gov This approach would allow researchers to identify novel kinases, phosphatases, and other signaling proteins that are activated or deactivated following TREK-1 blockade, providing a global view of the molecular events triggered by Spadin.

Identifying these intermediate signaling nodes is critical for a complete understanding of Spadin's rapid action and could reveal new targets for therapeutic intervention.

Research AreaCurrent FindingsProposed Future TechniquesPotential Outcomes
Spadin Signaling Blocks TREK-1, leading to CREB phosphorylation and increased neurogenesis. nih.govresearchgate.netHigh-sensitivity phosphoproteomics, Quantitative proteomics (e.g., TMT-labeling). nih.gov- Identification of novel kinases and phosphatases in the Spadin pathway.- A complete map of the signaling cascade from TREK-1 to the nucleus.- Discovery of new therapeutic targets within the network.

Investigation of Sortilin's Role in Spadin Bioavailability and Function

Spadin is intrinsically linked to the protein Sortilin (also known as NTSR3), as it is a peptide fragment generated from the cleavage of prosortilin in the Golgi apparatus. frontiersin.org Furthermore, Sortilin has been shown to physically interact with the TREK-1 channel and regulate its trafficking and expression at the plasma membrane. nih.govresearchgate.net This dual role of Sortilin—as both the precursor of the ligand (Spadin) and a trafficking partner of the receptor (TREK-1)—suggests a complex regulatory relationship that is crucial for Spadin's function.

Future investigations should aim to unravel the specifics of this interplay. A key question is how Sortilin influences the bioavailability of Spadin at the site of action. Research could explore whether Sortilin's expression levels or its trafficking itinerary dictate the amount of Spadin that is available to interact with TREK-1 channels on the cell surface. It has been demonstrated that after binding, Spadin is internalized along with the TREK-1 channel, a process that may also be modulated by Sortilin. nih.gov

Understanding this relationship is vital, as it could explain variations in treatment response and open up new avenues for modulating Spadin's efficacy by targeting Sortilin function.

ProteinKnown Role in Spadin PathwayKey Unanswered QuestionsFuture Research Focus
Sortilin (NTSR3) - Precursor protein from which Spadin is derived. frontiersin.org- Physically interacts with and sorts the TREK-1 channel to the plasma membrane. nih.govresearchgate.net- Does Sortilin expression level control local Spadin concentration?- How does Sortilin-mediated trafficking of TREK-1 affect Spadin's ability to bind its target?- Does Sortilin modulate the internalization and degradation of the Spadin/TREK-1 complex?- Studies on Sortilin knockout or knockdown models to assess impact on Spadin efficacy.- Advanced imaging to track the co-localization and trafficking of Sortilin, Spadin, and TREK-1.

Exploration of Spadin's Role in Additional Neurodegenerative and Psychiatric Conditions

While the primary focus of Spadin research has been on depression, the physiological roles of its target, TREK-1, and its parent protein, Sortilin, suggest potential relevance in a broader range of neurological disorders. nih.govnih.gov Deletion of the TREK-1 channel in animal models has been associated with altered sensitivity to pain, seizures, and ischemia, although studies have shown that Spadin itself does not appear to produce these side effects. nih.govcnrs.fr

Future research should systematically explore Spadin's potential in other conditions:

Neuropathic Pain : TREK-1 channels are involved in pain perception, and their modulation is a target for analgesia. nih.gov Given that Spadin is a potent TREK-1 blocker, its effects in preclinical models of neuropathic pain warrant investigation. researchgate.net

Anxiety Disorders : Although one study found that acute Spadin treatment did not affect anxiety-related behaviors in mice, the strong comorbidity between anxiety and depression suggests that a more thorough investigation using different models and treatment regimens is justified. nih.gov

Neurodegenerative Diseases : Sortilin is genetically and functionally linked to conditions such as Alzheimer's and Parkinson's disease. nih.gov As Sortilin levels and function are altered in these diseases, investigating whether Spadin or its analogs could have a modifying effect on disease pathology is a logical next step.

This expansion of research could unlock new therapeutic applications for Spadin beyond its initial discovery as an antidepressant.

Development of Novel Research Tools and Probes Based on Spadin Chemistry

Advancing the study of Spadin's biological functions requires the development of sophisticated chemical tools. While the AlphaScreen technology was developed to quantify Spadin levels in serum, more advanced probes are needed to study its molecular interactions in detail. nih.gov

A significant area for future development is the synthesis of chemically modified Spadin analogs to serve as research probes:

Fluorescently Labeled Spadin : Attaching a fluorophore to Spadin would enable researchers to visualize its binding to TREK-1 channels on the cell surface, track its internalization, and study its localization within different cell types and brain regions using advanced microscopy. nih.govresearchgate.net

Biotinylated Spadin : A biotin-tagged version of Spadin could be used in pull-down assays to isolate the TREK-1 channel and its associated protein complex from cell lysates. nih.govnih.gov Subsequent analysis of this complex by mass spectrometry could identify previously unknown binding partners of TREK-1, providing further insight into its regulation and function.

Improved Analogs : Research has already begun on creating Spadin analogs with improved properties. Retro-inverso analogs and a shortened 7-amino-acid peptide (PE 22-28) have been developed, showing increased stability, higher affinity for TREK-1, and a longer duration of action in vivo. nih.govnih.govresearchgate.net Continued medicinal chemistry efforts to optimize these analogs will be crucial for developing clinically viable drugs and more potent research tools. researchgate.netfrontiersin.org

These novel chemical probes will be invaluable for dissecting the molecular mechanisms of Spadin and the broader physiological role of the TREK-1 channel.

Q & A

Basic Research Questions

Q. How should Spadin (trifluoroacetate salt) stock solutions be prepared and standardized for experimental use?

  • Methodological Answer : Dissolve Spadin in HPLC-grade water or a buffer compatible with its stability (e.g., PBS or 0.1% acetic acid) to achieve a 10 mM concentration. Verify purity (>95%) using the Certificate of Analysis (COA) provided by the supplier. Standardize concentrations via UV-Vis spectroscopy (using molar extinction coefficients) or quantitative amino acid analysis .

Q. What are the recommended storage conditions to maintain Spadin stability?

  • Methodological Answer : Store lyophilized Spadin at -20°C in airtight, light-protected vials. For short-term use (≤1 week), reconstituted solutions can be kept at 4°C. Avoid freeze-thaw cycles to prevent peptide degradation. Long-term stability should be validated via HPLC or mass spectrometry .

Q. What safety precautions are critical when handling Spadin (trifluoroacetate salt) in the lab?

  • Methodological Answer : Wear PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Use a chemical fume hood for weighing or reconstituting to minimize inhalation of trifluoroacetate particles. Dispose of waste via approved biohazard protocols, as trifluoroacetate residues may interfere with biological assays .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence Spadin’s biological activity in vitro or in vivo?

  • Methodological Answer : Trifluoroacetate (TFA) can inhibit certain enzymes or receptors at high concentrations. To assess its impact:

  • Compare Spadin’s activity in TFA-containing vs. TFA-free formulations (e.g., after dialysis or HCl-based lyophilization).
  • Use ion-exchange chromatography to replace TFA with biocompatible anions (e.g., acetate). Validate biological activity via dose-response assays in relevant models .

Q. What analytical methods are recommended to quantify residual trifluoroacetate in Spadin samples?

  • Methodological Answer : Employ ion chromatography (IC) or reverse-phase HPLC with a trifluoroacetate-specific column (e.g., C18). Prepare calibration curves using TFA stock standards (0.2–2.0 mg/mL). For mass spectrometry (MS), monitor the m/z 113 (CF3COO⁻) ion. Ensure limits of detection (LOD) ≤0.1% w/w .

Q. How can batch-to-batch variability in Spadin purity affect experimental reproducibility?

  • Methodological Answer :

  • Request COAs for each batch to verify purity (>95% by HPLC) and confirm identity via NMR or MS.
  • Pre-test each batch in a pilot assay (e.g., receptor binding or cell viability) to ensure consistency. Document lot numbers and analytical data in metadata .

Q. What strategies mitigate interference from trifluoroacetate in sensitive assays (e.g., electrophysiology or enzyme kinetics)?

  • Methodological Answer :

  • Dialyze Spadin solutions against ammonium bicarbonate (pH 7.5) to remove TFA.
  • Use centrifugal filters (3 kDa MWCO) for buffer exchange. Confirm TFA removal via conductivity measurements or IC .

Q. How should researchers address contradictory results between Spadin studies, particularly regarding dose-dependent effects?

  • Methodological Answer :

  • Standardize experimental conditions (e.g., cell passage number, animal age, and TFA content).
  • Validate Spadin activity using orthogonal assays (e.g., Western blot for downstream signaling and functional readouts like calcium imaging). Cross-reference with structural analogs (e.g., truncated peptides) to isolate active domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.